Cas no 66504-80-1 (1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride)

1-3-(Trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic amine derivative featuring a trifluoromethylphenyl substituent. Its unique azabicyclo[3.1.0]hexane scaffold confers structural rigidity, enhancing binding selectivity in pharmacological applications. The trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in medicinal chemistry for CNS-targeted drug development. The hydrochloride salt form ensures improved solubility and handling properties. This compound is commonly utilized as an intermediate in synthesizing bioactive molecules, particularly for receptor modulation studies. Its well-defined stereochemistry and high purity make it suitable for precision research applications. The product is typically supplied as a white to off-white crystalline solid, with analytical data (NMR, HPLC) confirming its identity and quality.
1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride structure
66504-80-1 structure
Product Name:1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride
CAS No:66504-80-1
MF:C12H13ClF3N
MW:263.686532735825
CID:2085228
PubChem ID:12719851
Update Time:2025-10-29

1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
    • 66504-80-1
    • SCHEMBL11628081
    • (+/-)-1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
    • 1-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride
    • CHEMBL555378
    • 1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride
    • Inchi: 1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-2-8(4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H
    • InChI Key: AWROSGAAGPSJOW-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1=CC=CC(=C1)C12CNCC1C2)(F)F

Computed Properties

  • Exact Mass: 263.0688616Da
  • Monoisotopic Mass: 263.0688616Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T791390-10mg
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
66504-80-1
10mg
$ 196.00 2023-04-16
TRC
T791390-100mg
1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
66504-80-1
100mg
$ 1533.00 2023-04-16

Additional information on 1-3-(Trifluoromethyl)phenyl-3-azabicyclo3.1.0hexane Hydrochloride

1-3-(Trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride: A Comprehensive Overview

The compound with CAS No 66504-80-1, commonly referred to as 1-3-(Trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and the presence of a trifluoromethyl group, which contributes to its distinctive chemical properties and potential applications in drug development.

Structural Features: The molecule consists of a bicyclo[3.1.0]hexane framework, which is a type of bridged bicyclic system. The trifluoromethyl group attached to the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. The hydrochloride salt form suggests that the compound exists in its protonated form under physiological conditions, which is a common feature in pharmaceutical agents to enhance solubility and bioavailability.

Pharmacological Properties: Recent studies have highlighted the potential of this compound as a modulator of various biological targets, particularly in the context of central nervous system disorders. The bicyclic structure provides a rigid framework that can facilitate interactions with specific protein binding sites, making it a promising candidate for drug design. Preclinical research has demonstrated its ability to modulate ion channels and neurotransmitter systems, which could be relevant for treating conditions such as epilepsy, pain, and neurodegenerative diseases.

Synthesis and Optimization: The synthesis of 1-3-(Trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride involves a multi-step process that typically includes ring-closing metathesis or other cycloaddition reactions to form the bicyclic core. Researchers have explored various synthetic pathways to optimize yield and purity, with particular emphasis on minimizing side reactions and ensuring stereochemical control.

Applications and Future Prospects: Given its unique chemical properties and pharmacological profile, this compound holds significant potential in the development of novel therapeutic agents. Its ability to interact with diverse biological targets makes it a versatile tool in medicinal chemistry. Ongoing research is focused on understanding its mechanism of action at the molecular level, as well as evaluating its safety and efficacy in preclinical models.

Safety Considerations: While the compound exhibits promising pharmacological properties, careful consideration must be given to its safety profile during preclinical testing. Researchers are actively investigating its toxicity profile, including potential off-target effects and metabolite formation, to ensure that it meets regulatory standards for drug development.

In conclusion, 1-3-(Trifluoromethyl)phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride represents an exciting advancement in organic chemistry with significant implications for drug discovery. Its unique structure, coupled with emerging research findings, positions it as a valuable asset in the development of innovative therapeutic strategies.

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